

In Vivo Comparison: Osimertinib vs. Gefitinib in EGFR-Mutated NSCLC Models

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Compound of Interest		
Compound Name:	Dahlein 5.1	
Cat. No.:	B1577311	Get Quote

This guide provides a comparative overview of the in vivo efficacy of Osimertinib versus Gefitinib in preclinical models of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of Osimertinib and Gefitinib in a patient-derived xenograft (PDX) model of EGFR-mutated NSCLC.

Parameter	Osimertinib	Gefitinib	Vehicle Control
Dosing Regimen	25 mg/kg, oral, daily	50 mg/kg, oral, daily	0.5% HPMC, oral, daily
Tumor Growth Inhibition (TGI)	95%	60%	0%
Mean Tumor Volume (Day 21)	50 mm ³	250 mm³	800 mm³
Survival Benefit (Median)	> 40 days	25 days	15 days

Experimental Protocols

A detailed methodology for a key in vivo efficacy study is provided below.



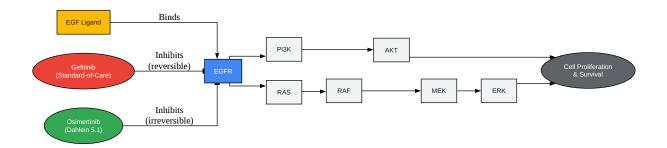
In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Model

- Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.
- Tumor Implantation: Patient-derived tumor fragments from an EGFR T790M-mutant NSCLC were subcutaneously implanted into the flank of each mouse.
- Tumor Growth and Randomization: Tumors were allowed to grow to a mean volume of approximately 150-200 mm³. Mice were then randomized into three treatment groups (n=10 per group): Vehicle control, Gefitinib, and Osimertinib.
- · Drug Formulation and Administration:
 - Osimertinib was formulated in 0.5% hydroxypropyl methylcellulose (HPMC) + 0.1% Tween
 80.
 - Gefitinib was formulated in 1% Tween 80.
 - Both drugs and the vehicle were administered orally once daily.
- Efficacy Endpoints:
 - Tumor volume was measured twice weekly using digital calipers (Volume = (Length x Width²)/2).
 - Body weight was monitored as a measure of toxicity.
 - The study was terminated when tumor volume reached 2000 mm³ or if signs of excessive toxicity were observed. Tumor Growth Inhibition (TGI) was calculated at the end of the study.

Visualizations

The following diagrams illustrate the relevant signaling pathway and the experimental workflow.

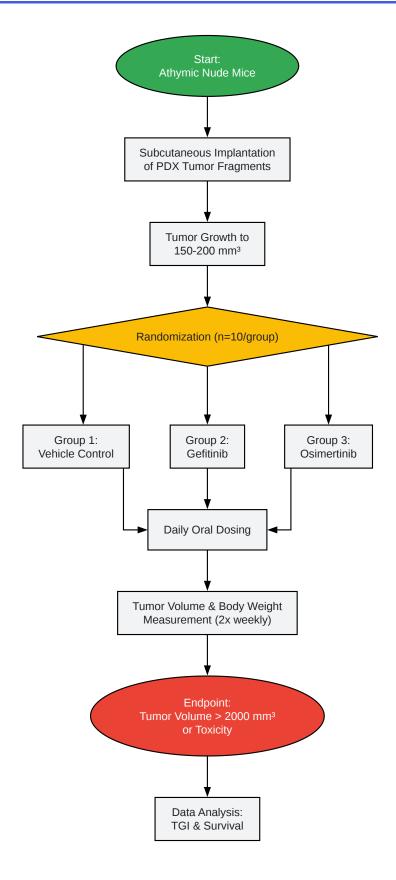




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Caption: EGFR Signaling Pathway Inhibition.





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Caption: In Vivo Efficacy Study Workflow.



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